

Spectroscopic Profile of 2-Chloro-3-pyridinol: A Comparative Analysis

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Compound of Interest		
Compound Name:	2-Chloro-3-pyridinol	
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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of a molecule is paramount for its identification, characterization, and application. This guide provides a detailed spectroscopic analysis of **2-Chloro-3-pyridinol**, a key heterocyclic compound, and compares its spectral features with related pyridinol derivatives. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a foundational dataset for researchers working with this and similar chemical entities.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Chloro-3-pyridinol**. This information has been compiled from various spectral databases and literature sources.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data for **2-Chloro-3-pyridinol**



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not explicitly			
available in search			
results			

Note: Specific peak assignments and coupling constants for ¹H NMR were not available in the initial search. However, a ¹H NMR spectrum is available for viewing on SpectraBase.[1]

¹³C NMR Data for **2-Chloro-3-pyridinol**

Chemical Shift (ppm)	Assignment
Data not explicitly available in search results	

Note: A ¹³C NMR spectrum is available on SpectraBase, but detailed peak assignments are not provided in the search results.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Chloro-3-pyridinol** exhibits characteristic absorption bands corresponding to its functional groups.

Key IR Absorption Bands for 2-Chloro-3-pyridinol

Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak data not available in search results	O-H stretch (hydroxyl group)	
C=C and C=N stretching (aromatic ring)		
C-O stretch (hydroxyl group)	_	
C-Cl stretch	_	



Note: While the presence of FTIR and ATR-IR spectra is confirmed, specific peak positions and intensities are not detailed in the provided search results. The assignments are based on the known functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, aiding in its identification.

Mass Spectrometry Data for 2-Chloro-3-pyridinol

m/z	Relative Intensity	Assignment
129	[M] ⁺ (Molecular Ion)	
93	[M-CI]+	_
65		_

Note: The molecular weight of **2-Chloro-3-pyridinol** is 129.54 g/mol . The mass spectrum shows a prominent molecular ion peak at m/z 129. The peaks at m/z 93 and 65 are major fragments.

Comparative Analysis with Alternative Compounds

To provide context, the spectroscopic data of **2-Chloro-3-pyridinol** can be compared with other substituted pyridines. The position and nature of substituents on the pyridine ring significantly influence the spectral characteristics. For instance, the presence of an electron-withdrawing group like chlorine will deshield adjacent protons and carbons in the NMR spectrum, causing their signals to appear at a higher chemical shift. In the IR spectrum, the position of the C-Cl stretching vibration can be characteristic.



Compound	Key Spectroscopic Features
2-Chloro-3-pyridinol	Presence of O-H stretch in IR; Molecular ion at m/z 129 in MS.
2-Chloropyridine	Absence of O-H stretch in IR; Different fragmentation pattern in MS.
3-Hydroxypyridine	Absence of C-Cl stretch in IR; Different molecular ion and isotopic pattern in MS.
2-Chloro-3-aminopyridine	Presence of N-H stretches in IR; Different molecular ion at m/z 128.56.
2-Chloro-3-cyanopyridine	Presence of a strong C≡N stretch in IR; Different molecular ion.

Experimental Protocols

Standard laboratory procedures are employed for the spectroscopic analysis of **2-Chloro-3-pyridinol**.

NMR Spectroscopy

- Sample Preparation: A few milligrams of **2-Chloro-3-pyridinol** are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Data Acquisition: The NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
- Data Processing: The raw data is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied.
- Analysis: The chemical shifts, multiplicities, and integration of the peaks are analyzed to determine the structure.

IR Spectroscopy

• Sample Preparation: For solid samples, a KBr pellet is prepared by grinding the sample with potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance



(ATR) can be used where the solid sample is placed directly on the ATR crystal.

- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.
- Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

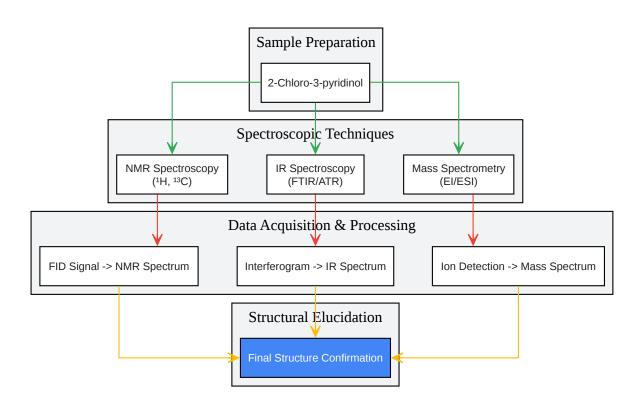
Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: The molecules are ionized, commonly using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
- Detection: The detector records the abundance of each ion.
- Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for a comprehensive spectroscopic analysis of a chemical compound like **2-Chloro-3-pyridinol**.





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Caption: Workflow for the spectroscopic analysis of 2-Chloro-3-pyridinol.

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References

- 1. spectrabase.com [spectrabase.com]
- 2. 2-Chloro-3-pyridinol | C5H4ClNO | CID 81136 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-pyridinol [webbook.nist.gov]



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